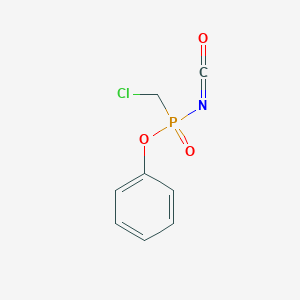
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester is a complex organic compound characterized by its unique structure, which includes a phenyl ester group and a chloromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester typically involves the reaction of phenyl isocyanate with chloromethyl phosphonic dichloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the ester bond. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under mild conditions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity. The phenyl ester group may also play a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Phosphonisocyanatidic acid, (chloromethyl)-, phenyl ester can be compared with other similar compounds, such as:
Phenyl isocyanate: Lacks the phosphonic acid group and has different reactivity.
Chloromethyl phosphonic dichloride: Does not contain the ester group and has different applications.
Phenyl phosphonic acid: Lacks the chloromethyl group and has different chemical properties.
特性
| 178437-40-6 | |
分子式 |
C8H7ClNO3P |
分子量 |
231.57 g/mol |
IUPAC名 |
[chloromethyl(isocyanato)phosphoryl]oxybenzene |
InChI |
InChI=1S/C8H7ClNO3P/c9-6-14(12,10-7-11)13-8-4-2-1-3-5-8/h1-5H,6H2 |
InChIキー |
KOWLWUSMUGGGGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OP(=O)(CCl)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


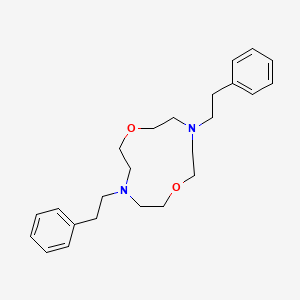


![tert-butyl (4S)-4-[(S)-hydroxy-[(2S)-5-oxo-2H-furan-2-yl]methyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B14263071.png)
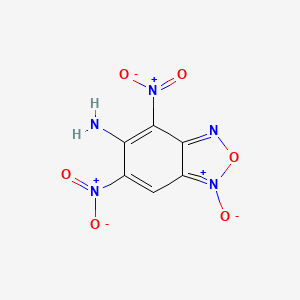
![Dodecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B14263076.png)

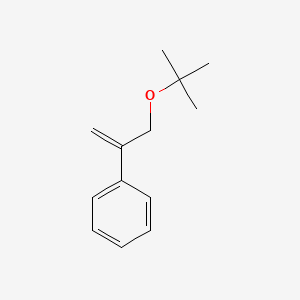
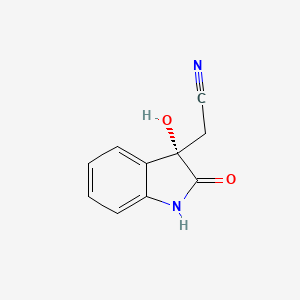
![4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-ol](/img/structure/B14263103.png)
